molecular formula C21H21ClN6O3 B11296947 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11296947
M. Wt: 440.9 g/mol
InChI Key: DKWQIFYJKLAVQP-UHFFFAOYSA-N
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Description

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups, including chloro, methoxy, and dimethoxy phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the chloro, methoxy, and dimethoxy phenyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide
  • 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine

Uniqueness

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H21ClN6O3

Molecular Weight

440.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-6-N-(2,5-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H21ClN6O3/c1-28-20-14(11-23-28)19(24-12-5-7-17(30-3)15(22)9-12)26-21(27-20)25-16-10-13(29-2)6-8-18(16)31-4/h5-11H,1-4H3,(H2,24,25,26,27)

InChI Key

DKWQIFYJKLAVQP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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